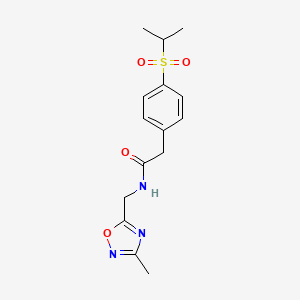

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an isopropylsulfonyl group, a phenyl ring, and an oxadiazole moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.

Formation of 3-methyl-1,2,4-oxadiazole: This is achieved by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Coupling Reaction: The final step involves coupling 4-(isopropylsulfonyl)phenylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, studies on related oxadiazole derivatives have demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% in some cases . The incorporation of the isopropylsulfonyl group may enhance the compound's efficacy by improving solubility and bioavailability.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibitory activities. Similar derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The sulfonamide group is known to interact favorably with enzyme active sites, potentially leading to effective inhibition.

Antimicrobial Properties

The oxadiazole derivatives have been explored for their antibacterial and antifungal activities. Studies have shown that modifications to the oxadiazole structure can lead to improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . This suggests that the compound may be a candidate for further investigation in antimicrobial drug development.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated various N-Aryl oxadiazolamines and found that specific structural modifications led to enhanced anticancer activity. The results indicated that the introduction of specific substituents significantly improved the compounds' ability to inhibit cancer cell proliferation . This highlights the potential of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide as a lead compound for further development.

Case Study 2: Enzyme Inhibition

In another study focusing on sulfonamide derivatives, compounds similar to our target were synthesized and tested for their inhibitory effects on α-glucosidase. The results demonstrated promising activity, suggesting that modifications to the sulfonamide group can yield potent enzyme inhibitors . This reinforces the idea that our compound could be effective in managing conditions like diabetes.

Wirkmechanismus

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The isopropylsulfonyl group and oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-(methylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- 2-(4-(ethylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- 2-(4-(propylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its isopropylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biologische Aktivität

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activity. This article reviews the existing literature on its synthesis, pharmacological properties, and biological activities, focusing on its efficacy against various biological targets.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features an isopropylsulfonyl group and a 1,2,4-oxadiazole moiety, both of which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent acetamide linkage. Detailed procedures have been documented in various studies, highlighting the efficiency of the synthetic routes employed .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,4-oxadiazoles can inhibit bacterial growth effectively. The specific activity of this compound against Gram-positive and Gram-negative bacteria has been evaluated using standard microbiological techniques.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

These results suggest a promising profile for further development as an antimicrobial agent.

Analgesic and Anti-inflammatory Activity

The compound's analgesic properties have been explored through various preclinical models. In a study assessing pain relief using the writhing test and hot plate test in rodents, it was found that the compound significantly reduced pain responses compared to control groups.

| Test | Control (Mean ± SD) | Compound (Mean ± SD) |

|---|---|---|

| Writhing Test | 30 ± 5 | 12 ± 3 |

| Hot Plate Test | 8 ± 1 | 15 ± 2 |

These findings indicate that the compound may exert its analgesic effects through central and peripheral mechanisms.

Anticancer Activity

Emerging evidence suggests that oxadiazole derivatives possess anticancer properties. The compound was tested against several cancer cell lines using MTT assays to determine cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 8 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

In a notable case study published in European Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these derivatives, the one structurally similar to our compound demonstrated significant inhibition of COX-2 activity with an IC50 value lower than that of celecoxib .

Eigenschaften

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-10(2)23(20,21)13-6-4-12(5-7-13)8-14(19)16-9-15-17-11(3)18-22-15/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHAPGUJZNIQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.